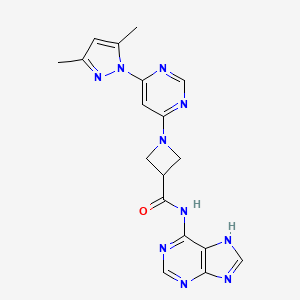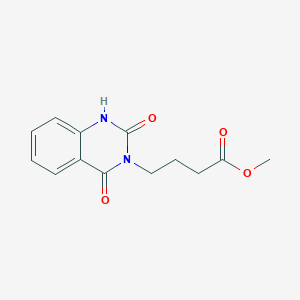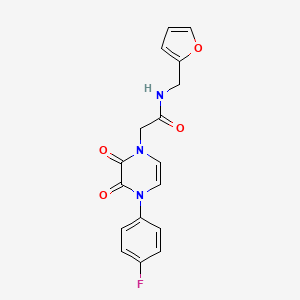![molecular formula C20H21ClN2O4S B2460815 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate CAS No. 320424-17-7](/img/structure/B2460815.png)
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate is a synthetic compound with the molecular formula C20H21ClN2O4S and a molecular weight of 420.91 g/mol This compound is of interest due to its unique chemical structure, which includes a nitrobenzyl group, a chlorophenyl sulfanyl group, and a cyclohexylcarbamate group
Preparation Methods
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate involves several steps. One common synthetic route starts with the reaction of 4-chlorothiophenol with 3-nitrobenzyl chloride to form 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl chloride. This intermediate is then reacted with N-cyclohexylcarbamic acid in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has been extensively studied for its potential applications in pharmaceuticals, biochemistry, and physiology. Some of its notable applications include:
Cancer Research: Investigated as a potential drug candidate for the treatment of cancer due to its ability to inhibit protein synthesis and activate certain genes.
Anti-inflammatory Agent: Studied for its potential use as an anti-inflammatory agent.
Antioxidant: Explored for its antioxidant properties, which can help in reducing oxidative stress in biological systems.
Antimicrobial Agent: Evaluated for its antimicrobial activity against various pathogens.
Mechanism of Action
The exact mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate is not fully understood. studies have shown that it can inhibit protein synthesis and activate certain genes, leading to various cellular effects. The compound may interact with molecular targets such as enzymes or receptors, affecting specific biochemical pathways.
Comparison with Similar Compounds
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate can be compared with other nitrobenzyl carbamates, such as:
4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl methyl carbamate: Similar structure but lacks the cyclohexyl group.
4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-methylcarbamate: Similar structure but has a methyl group instead of a cyclohexyl group.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c21-15-7-9-17(10-8-15)28-19-11-6-14(12-18(19)23(25)26)13-27-20(24)22-16-4-2-1-3-5-16/h6-12,16H,1-5,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNOBGHZEMISPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2460736.png)



![(3Z)-1-benzyl-3-{[(3,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2460740.png)



![(E)-N-(4-methoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2460749.png)
![2-chloro-1-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2460750.png)


